molecular formula C10H19N3O3 B6210989 tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate CAS No. 1824272-26-5

tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate

Cat. No. B6210989
CAS RN: 1824272-26-5
M. Wt: 229.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate (TBCPC) is an important organic compound used in various scientific and industrial applications. It is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of pharmaceuticals, polymers, and other materials. TBCPC is also used as a catalyst in a variety of organic reactions, including the synthesis of amines, esters, and other compounds. In addition, TBCPC has been used for the preparation of various biologically active molecules, such as peptides, proteins, and nucleic acids.

Scientific Research Applications

Tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of peptides, proteins, and nucleic acids. It has also been used in the synthesis of pharmaceuticals, polymers, and other materials. In addition, tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate has been used in the synthesis of amines, esters, and other compounds. Furthermore, tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate has been used in the preparation of various biologically active molecules, such as peptides, proteins, and nucleic acids.

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate involves the formation of a carbamate intermediate, which is then hydrolyzed to form the desired product. The intermediate is formed by the reaction of the starting materials with a strong base, such as sodium hydroxide or potassium hydroxide. The intermediate is then hydrolyzed to form the desired product. The reaction is typically carried out at a temperature of around 100 °C for several hours.
Biochemical and Physiological Effects
tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. In addition, tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate has been shown to have anti-inflammatory and anti-tumor activities. Furthermore, tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate has been shown to have anti-oxidant and anti-allergic activities.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate for laboratory experiments include its low cost, high purity, and its ability to be used in a variety of reactions. Furthermore, tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate is relatively stable and can be stored for long periods of time without degradation. The major limitation of tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

The future directions for the use of tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate include its use in the synthesis of peptides, proteins, and nucleic acids. In addition, tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate could be used in the synthesis of pharmaceuticals, polymers, and other materials. Furthermore, tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate could be used in the synthesis of amines, esters, and other compounds. Finally, tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate could be used in the preparation of various biologically active molecules, such as peptides, proteins, and nucleic acids.

Synthesis Methods

Tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate can be synthesized from a variety of starting materials, including tert-butyl alcohol, carbamoylamino acid, and pyrrolidine-1-carboxylic acid. The synthesis of tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate involves the condensation of the starting materials in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of around 100 °C for several hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with phosgene and then with ammonia to form tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-pyrrolidinecarboxylate", "phosgene", "ammonia" ], "Reaction": [ "Step 1: React tert-butyl 3-pyrrolidinecarboxylate with phosgene in the presence of a base such as triethylamine to form tert-butyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate.", "Step 2: React tert-butyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate with ammonia in the presence of a base such as sodium methoxide to form tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate." ] }

CAS RN

1824272-26-5

Product Name

tert-butyl 3-(carbamoylamino)pyrrolidine-1-carboxylate

Molecular Formula

C10H19N3O3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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